Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate
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Overview
Description
Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine and a fluorine atom attached to the isoquinoline ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl5-fluoroisoquinoline-8-carboxylate: Similar structure but lacks the bromine atom.
Methyl5-bromoisoquinoline-8-carboxylate: Similar structure but lacks the fluorine atom.
Methyl5-chloro-8-fluoroisoquinoline-1-carboxylate: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C11H7BrFNO2 |
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Molecular Weight |
284.08 g/mol |
IUPAC Name |
methyl 5-bromo-8-fluoroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)10-9-6(4-5-14-10)7(12)2-3-8(9)13/h2-5H,1H3 |
InChI Key |
BJBAIHWPOJNDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C(C=CC(=C21)F)Br |
Origin of Product |
United States |
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